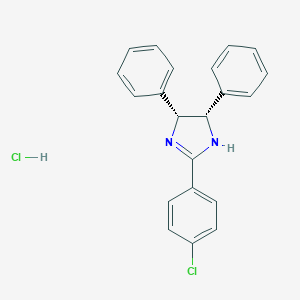
2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 主な用途は、関節リウマチ および関連する炎症性疾患の治療です .
TA-383: は、によって開発された低分子医薬品です。 は、 、 、 および の阻害剤として機能します。
準備方法
- 残念ながら、TA-383の具体的な合成経路と反応条件は、パブリックドメインでは広く入手できません。 田辺三菱製薬株式会社の研究開発努力には、独自の製法が用いられた可能性が高いです。
- 工業生産において、同社は、高収率と高純度を実現するために合成プロセスを最適化しているでしょう。
化学反応の分析
- TA-383は、酸化、還元、置換などのさまざまな化学反応を受ける可能性があります。 詳細な情報がないため、特定の試薬や条件を特定することはできません。
- これらの反応から生成される主な生成物は、関与する特定の変換に依存します。
科学研究への応用
- TA-383は、強直性脊椎炎 と非放射線学的軸性脊椎関節症 の文脈で広く研究されてきました。 これは、TNF-アルファ阻害剤 として知られる薬剤のクラスに属します。
- これらの阻害剤(アダリムマブ、セルトリズマブペゴル、エタネルセプト、ゴリムマブ、インフリキシマブを含む)は、非ステロイド性抗炎症薬(NSAID)が効果的ではなかった重症例に使用されます .
- 関節炎に加えて、免疫学、炎症、自己免疫疾患などの分野でさらなる用途が明らかになる可能性があります。
科学的研究の応用
Therapeutic Applications
1. Anti-inflammatory and Immunomodulatory Effects
The primary application of 2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride lies in its use as an anti-inflammatory agent. Research indicates that it functions as a multi-target inhibitor, specifically modulating pathways associated with cytokines such as IL-1A and IL-6, which are crucial in inflammatory responses. Its efficacy has been studied in conditions like rheumatoid arthritis and ankylosing spondylitis, where traditional treatments may be inadequate.
2. Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of imidazole derivatives, including this compound. These compounds have shown potential in scavenging free radicals and inhibiting oxidative stress markers in various biological assays . The presence of electron-donating groups enhances their antioxidant activity, making them valuable in preventing oxidative damage in cells.
Comparative Efficacy
When compared to other anti-inflammatory agents such as TNF-alpha inhibitors (e.g., adalimumab), this compound shows promise due to its unique mechanism of action and potential for broader applications. While TNF-alpha inhibitors are effective for severe cases, this compound may offer advantages in terms of side effect profiles and treatment flexibility.
Table 1: Summary of Research Findings on this compound
Future Research Directions
The ongoing exploration of this compound could lead to new therapeutic avenues:
- Broader Immunological Applications : Investigating its efficacy in other autoimmune diseases.
- Combination Therapies : Assessing its potential when used alongside existing anti-inflammatory medications.
- Further Mechanistic Studies : Detailed investigations into its molecular interactions could unveil additional therapeutic targets.
作用機序
- TA-383の作用機序は、IL1A 、IL6 、およびIFN-β 経路を標的とすることに関与しています。 これらのサイトカインを阻害することで、免疫応答を調節し、炎症を軽減します。
- 正確な分子標的と下流の経路については、さらなる調査が必要です。
類似化合物との比較
- 詳細な比較はほとんどありませんが、TA-383の独自性は、マルチターゲット阻害(IL1A、IL6、およびIFN-β)にあります。
- 類似の化合物には、アダリムマブ、セルトリズマブペゴル、エタネルセプト、ゴリムマブ、インフリキシマブなどの他のTNF-アルファ阻害剤が含まれます .
生物活性
2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antiviral effects, supported by various studies and research findings.
- Chemical Formula : C21H15ClN
- Molecular Weight : 330.81 g/mol
- Structure : The compound features a chlorophenyl group and two diphenyl groups attached to an imidazoline core.
1. Anti-inflammatory Activity
Research has shown that derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline exhibit notable anti-inflammatory properties. In a study comparing various imidazole derivatives, it was found that compounds containing the 4-chlorophenyl moiety demonstrated significant inhibition of rat paw edema, with some showing up to 83% inhibition , outperforming standard drugs like indomethacin (71.56% inhibition) .
| Compound | Inhibition (%) | Comparison Drug |
|---|---|---|
| 4e | 83.40 | Indomethacin (71.56%) |
| 4c | 53.90 | Indomethacin |
| 4d | 54.01 | Indomethacin |
2. Antibacterial Activity
The antibacterial efficacy of the compound was assessed against various bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited moderate to high antibacterial activity.
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| 4e | 75 | S. aureus |
| 4b | 72 | S. aureus |
| 4c | 69 | E. coli |
Inhibition rates were calculated based on the diameter of the zone of inhibition observed in agar diffusion assays .
3. Antifungal Activity
The antifungal properties were also evaluated using standard strains such as Candida albicans. The compound demonstrated significant antifungal activity, with some derivatives achieving up to 75% inhibition against fungal growth.
| Compound | Antifungal Activity (%) | Target Organism |
|---|---|---|
| 4a | 75 | C. albicans |
| 4b | 75 | C. albicans |
Antiviral Activity
Recent studies have explored the antiviral potential of imidazole derivatives against SARS-CoV-2, specifically targeting the viral protease enzyme (3CLpro). Compounds derived from the imidazole scaffold showed promising results in inhibiting this enzyme with efficacy rates ranging from 84% to 99% at specific concentrations.
- IC50 Values : Some compounds exhibited IC50 values as low as 7.7 µM against the ancestral Wuhan strain and 7.4 µM against the Delta variant of SARS-CoV-2 .
The biological activity of these compounds is attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : The imidazole ring plays a crucial role in binding to active sites on enzymes like SARS-CoV-2 protease.
- Cell Permeability : Modifications such as methoxy and chloro substitutions enhance lipophilicity and cell permeability, improving overall efficacy .
Case Studies
- Study on Anti-inflammatory Effects : A comparative study involving various imidazole derivatives highlighted that those with a chlorophenyl substitution had enhanced anti-inflammatory activity compared to standard treatments.
- Antiviral Efficacy Against COVID-19 : In vitro studies demonstrated that certain diphenyl imidazole derivatives effectively inhibited SARS-CoV-2 replication in Vero E6 cells, showcasing their potential as therapeutic agents against viral infections .
特性
CAS番号 |
130186-26-4 |
|---|---|
分子式 |
C21H18Cl2N2 |
分子量 |
369.3 g/mol |
IUPAC名 |
(4R,5S)-2-(4-chlorophenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C21H17ClN2.ClH/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14,19-20H,(H,23,24);1H/t19-,20+; |
InChIキー |
BRBLXQRJSVLYHU-AMDBCLDASA-N |
SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
正規SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
同義語 |
2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride TA 383 TA-383 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















